5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester 5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.

Brand Name: Vulcanchem
CAS No.: 3543-74-6
VCID: VC21349395
InChI: InChI=1S/C18H27N3O4/c1-3-25-18(24)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21(9-11-22)10-12-23/h7-8,13,22-23H,3-6,9-12H2,1-2H3
SMILES: CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO
Molecular Formula: C18H27N3O4
Molecular Weight: 349.4 g/mol

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester

CAS No.: 3543-74-6

Cat. No.: VC21349395

Molecular Formula: C18H27N3O4

Molecular Weight: 349.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester - 3543-74-6

CAS No. 3543-74-6
Molecular Formula C18H27N3O4
Molecular Weight 349.4 g/mol
IUPAC Name ethyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Standard InChI InChI=1S/C18H27N3O4/c1-3-25-18(24)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21(9-11-22)10-12-23/h7-8,13,22-23H,3-6,9-12H2,1-2H3
Standard InChI Key SJYOJVBTSZGDQH-UHFFFAOYSA-N
SMILES CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO
Canonical SMILES CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO
Appearance Off-White to Tan Solid
Melting Point 98-101°C

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester is a complex organic compound with a molecular formula of C18H27N3O4 and a molecular weight of approximately 349.4 g/mol . This compound is a derivative of benzimidazole, featuring two hydroxyethyl groups, a methyl group, and an ethyl ester group . It is commonly used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the production of bendamustine, an alkylating agent used in chemotherapy .

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of a 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoic acid alkyl ester with a 2-haloethanol in an aqueous acetic acid/acetate buffer system at pH values between 4 and 6 . This process is crucial for producing intermediates used in the synthesis of bendamustine, which is a chemotherapeutic agent effective against various cancers, including non-Hodgkin's lymphoma and chronic lymphocytic leukemia .

Applications and Uses

This compound is primarily used as an intermediate in the synthesis of bendamustine, which belongs to the class of alkylating agents. Bendamustine is used in the treatment of various cancers, including hematological malignancies and solid tumors . The compound's role in pharmaceutical synthesis highlights its importance in the development of chemotherapeutic agents.

Availability and Handling

The compound is available as a reference standard from suppliers like LGC Standards, where it is classified as a controlled product requiring specific documentation for purchase . It is produced in accordance with ISO 17025 standards, ensuring high-quality reference materials for research and development purposes.

Safety and Handling Precautions

When handling this compound, it is essential to follow proper safety protocols. Specific hazards include the release of carbon oxides during combustion, and suitable extinguishing media include water spray, dry chemical, carbon dioxide, or chemical foam .

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